molecular formula C14H28O2S B14181990 Hexyl 8-sulfanyloctanoate CAS No. 923262-84-4

Hexyl 8-sulfanyloctanoate

Cat. No.: B14181990
CAS No.: 923262-84-4
M. Wt: 260.44 g/mol
InChI Key: DCOKHBLYWJEIAT-UHFFFAOYSA-N
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Description

Hexyl 8-sulfanyloctanoate (CID 71445861) is a chemical compound with the molecular formula C14H28O2S . This ester is characterized by an octanoate chain linked to a hexyl group through an ester bond, with a key distinguishing feature being a sulfanyl (thiol) functional group located on the 8-position of the octanoate chain. This thiol group is a site of high reactivity, suggesting potential research applications in areas such as organic synthesis, materials science, and biochemistry, where it could be utilized for forming disulfide bonds or as a ligand for metal complexes . Researchers investigating the structure-activity relationships of fatty acid esters or the properties of sulfur-containing compounds may find this molecule of particular interest. The presence of the long carbon chain also suggests potential lipophilicity, which could be relevant for studies on membrane permeability or as a precursor for novel surfactants. This product is provided for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

923262-84-4

Molecular Formula

C14H28O2S

Molecular Weight

260.44 g/mol

IUPAC Name

hexyl 8-sulfanyloctanoate

InChI

InChI=1S/C14H28O2S/c1-2-3-4-9-12-16-14(15)11-8-6-5-7-10-13-17/h17H,2-13H2,1H3

InChI Key

DCOKHBLYWJEIAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCCCCS

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds at elevated temperatures (80–120°C) under reflux to drive off water and shift the equilibrium toward ester formation. For example, a molar ratio of 1:1.2 (acid:alcohol) with 1–5 mol% sulfuric acid in toluene yields approximately 60–70% conversion after 12–24 hours. However, the thiol (-SH) group in 8-sulfanyloctanoic acid poses a challenge due to its susceptibility to oxidation under acidic and high-temperature conditions, leading to disulfide byproducts. To mitigate this, inert atmospheres (e.g., nitrogen or argon) and antioxidants like butylated hydroxytoluene (BHT) are employed.

Coupling Agent-Mediated Synthesis

To circumvent the limitations of acid catalysis, coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid for esterification. This approach is particularly effective for sterically hindered or oxidation-prone substrates.

Activation Strategies

In a protocol adapted from peptide synthesis, 8-sulfanyloctanoic acid is treated with DIC (1.2 equiv) and HOBt (1.1 equiv) in dimethylformamide (DMF) at 0–5°C for 30 minutes to form an active ester intermediate. Subsequent addition of hexanol (1.5 equiv) and warming to room temperature for 6–8 hours achieves 85–90% conversion (Table 1). The use of DMF as a solvent enhances reagent solubility but necessitates thorough washing with dilute HCl to remove residual coupling agents.

Table 1: Comparative Performance of Coupling Agents

Coupling Agent Solvent Temperature (°C) Yield (%) Purity (%)
DIC/HOBt DMF 25 89 95
EDC/HCl CH₂Cl₂ 0 → 25 78 91
DCC THF 25 72 88

Advantages of Modified Condensing Agents

Recent advancements include the use of modified N-hydroxyphthalimide derivatives, which exhibit superior activation efficiency and reduced racemization. For instance, a dimethylquinone-functionalized condensing agent (as described in patent CN114057838A) increases yields to 93% by stabilizing the acyl intermediate through π-π interactions. This agent is prepared via diazotization of 4-aminophthalic acid followed by coupling with dimethylquinone and thionyl chloride-mediated activation.

Protection-Deprotection Strategies for Thiol Groups

Given the reactivity of thiols, protecting-group chemistry is critical to prevent oxidation during esterification. The trityl (Trt) and acetamidomethyl (Acm) groups are widely used due to their stability under esterification conditions and selective deprotection profiles.

Trityl Protection Protocol

  • Protection : 8-Sulfanyloctanoic acid is treated with trityl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C for 2 hours, yielding 8-tritylsulfanyloctanoic acid (92% yield).
  • Esterification : The protected acid is esterified with hexanol using DIC/HOBt in DMF (85% yield).
  • Deprotection : The Trt group is removed by treatment with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v) for 1 hour, affording this compound in 88% overall yield.

Acm Protection and Limitations

While the Acm group offers compatibility with stronger acids, its removal requires heavy metal salts (e.g., Hg²⁺), posing environmental and safety concerns. Consequently, the Trt strategy is preferred for large-scale synthesis.

Enzymatic Esterification

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) have emerged as sustainable alternatives. In a solvent-free system, 8-sulfanyloctanoic acid and hexanol are reacted at 40°C with 10 wt% immobilized lipase, achieving 80% conversion after 48 hours. Although slower than chemical methods, this approach eliminates the need for protecting groups and reduces waste.

Industrial-Scale Considerations

For commercial production, continuous-flow reactors are employed to enhance heat and mass transfer. A recent pilot study demonstrated that coupling DIC/HOBt-mediated esterification with in-line scavenging resins (e.g., polymer-bound TEA) increases throughput by 40% while maintaining >90% purity.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 4.05 (t, 2H, -OCH₂), 2.65 (t, 2H, -SCH₂), 1.50–1.25 (m, 20H, aliphatic chains).
  • FT-IR : 1725 cm⁻¹ (C=O stretch), 2560 cm⁻¹ (S-H stretch).
  • HPLC-MS : [M+H]⁺ = 290.2 m/z.

Chemical Reactions Analysis

Reactivity of Thioester Derivatives

Hexyl 8-sulfanyloctanoate belongs to the thioester family (RCOSR'). Thioesters are known for their nucleophilic and electrophilic reactivity. While no direct data exists for this compound, analogous reactions from octanoic acid derivatives and thioesters are extrapolated here.

Key Reaction Pathways (Generalized for Thioesters):

Reaction TypeConditionsProducts
Hydrolysis Acidic or basic aqueous conditionsOctanoic acid + hexyl mercaptan
Aminolysis Amines (e.g., NH₃, RNH₂)Amides + thiols
Transesterification Alcohols, catalysts (e.g., H₂SO₄)New thioesters + byproducts
Oxidation H₂O₂, O₂, or peroxidesSulfoxide/sulfone derivatives

Comparative Analysis of Sulfur-Containing Octanoate Derivatives

Relevant data from structurally similar compounds (e.g., octanoic acid thioesters, sulfhydryl-modified lipids):

Table 1: Reactivity of Sulfur-Modified Fatty Acid Esters

CompoundReaction PartnerConditionsOutcomeReference Analog
Hexyl 8-mercaptooctanoate Bromine (Br₂)Dichloromethane, 0°CSulfur oxidation to sulfonic acid
Octanoyl thioesters AminesRT, pH 7.4Amide bond formation
Sulfanyl lipid derivatives Dithiothreitol (DTT)Aqueous buffer, 37°CDisulfide bond reduction

Note: Data generalized from studies on octanoic acid derivatives ( , ) and sulfhydryl-mediated reactions ( ).

Stability and Degradation Pathways

Thioesters like this compound are prone to:

  • Hydrolytic cleavage under physiological conditions (pH 7.4, 37°C) due to nucleophilic attack by water.

  • Radical-mediated oxidation in the presence of ROS (e.g., hydroxyl radicals), forming sulfoxides or sulfones ( , ).

  • Disulfide exchange with endogenous thiols (e.g., glutathione), altering bioavailability ( , ).

Synthetic Challenges and Methodological Gaps

No peer-reviewed synthesis protocols for this compound were located. Proposed synthetic routes based on analogous thioester preparations ( , ):

  • Step 1 : Activation of octanoic acid (e.g., via acyl chloride using SOCl₂).

  • Step 2 : Nucleophilic substitution with hexyl mercaptan (HS-C₆H₁₃).

  • Step 3 : Purification via silica gel chromatography.

Critical parameters:

  • Moisture-free conditions to prevent hydrolysis.

  • Use of radical scavengers to avoid sulfur oxidation.

Recommendations for Further Research

Given the absence of direct data, experimental studies should prioritize:

  • Kinetic studies of hydrolysis/aminolysis under varying pH and temperature.

  • Mass spectrometry (MS) and NMR characterization of degradation products.

  • Computational modeling (DFT) to predict reactivity hotspots.

Scientific Research Applications

Hexyl 8-sulfanyloctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Hexyl 8-sulfanyloctanoate involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Hexyl 8-sulfanyloctanoate shares core ester functionality with compounds like hexyl acetate (CAS 142-92-7) and hexyl decanoate (CAS 1644-43-5) but differs due to its sulfanyl group and longer carbon chain. Key comparisons include:

Property This compound* Hexyl Acetate Hexyl Decanoate 3-Hydroxy-2-butanethiol
Molecular Formula C₁₄H₂₈O₂S C₈H₁₆O₂ C₁₆H₃₂O₂ C₄H₁₀OS
Molecular Weight (g/mol) ~268.4 144.21 256.43 106.18
Functional Groups Ester, thiol Ester Ester Thiol, alcohol
Boiling Point (°C) Estimated 280–300† 169–172 295–300 150–155‡
Solubility Low in water, high in org. Insoluble in water Insoluble in water Partially water-soluble

* Inferred data based on structural analogs. † Higher than hexyl decanoate due to increased chain length and sulfur polarity. ‡ Lower due to smaller molecular size.

  • Longer carbon chains (e.g., hexyl decanoate) elevate boiling points, a trend likely applicable to this compound .

Reactivity and Stability

  • Thiol Group Reactivity: The sulfanyl group renders this compound prone to oxidation, forming disulfide bonds under aerobic conditions. This contrasts with stable esters like hexyl acetate, which lack reactive sulfur .
  • Ester Hydrolysis: Similar to methyl 2-hexenoate (CAS 2396-77-2), acidic or alkaline conditions may hydrolyze the ester bond, releasing hexanol and 8-sulfanyloctanoic acid .

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